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Abstract

(5-methyl-3-phenyl-4-isoxazolyl)methanol, a notable isoxazole derivative, holds significant
interest within the scientific community, particularly in the fields of medicinal chemistry and drug
development. Its structural framework, featuring a methyl, phenyl, and methanol group
substituted on an isoxazole core, presents a versatile scaffold for the synthesis of novel
therapeutic agents. This technical guide provides a comprehensive overview of the chemical
structure, properties, synthesis, and potential biological activities of (5-methyl-3-phenyl-4-
isoxazolyl)methanol. Drawing from available data on this compound and its close structural
analogs, this document outlines detailed experimental protocols, summarizes key quantitative
data, and visualizes potential mechanisms of action to serve as a valuable resource for
researchers.

Chemical Structure and Properties

The foundational structure of (5-methyl-3-phenyl-4-isoxazolyl)methanol consists of a five-
membered isoxazole ring, which is a heterocyclic aromatic compound containing one nitrogen
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and one oxygen atom in adjacent positions. This core is substituted with a methyl group at the
5-position, a phenyl group at the 3-position, and a hydroxymethyl (methanol) group at the 4-
position.

Chemical Structure:

Figure 1. Chemical structure of (5-methyl-3-phenyl-4-isoxazolyl)methanol.

A summary of the known and predicted physicochemical properties of (5-methyl-3-phenyl-4-
isoxazolyl)methanol is presented in Table 1.

Table 1: Physicochemical Properties of (5-methyl-3-phenyl-4-isoxazolyl)methanol
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Property Value Source

(5-methyl-3-phenyl-1,2-oxazol-
IUPAC Name
4-yl)methanol

CAS Number 18718-79-1
Molecular Formula C11H11NO2 [1]
Molecular Weight 189.21 g/mol [1]
Melting Point 79-81°C Vendor Data
Appearance White to off-white solid

Sparingly soluble in water;
Solubility Soluble in organic solvents like  Predicted
methanol, ethanol, and DMSO

K Predicted to be weakly acidic
a Jp——
P due to the hydroxyl group

Synthesis and Experimental Protocols

The synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol can be achieved through a multi-
step process, commencing with the formation of the isoxazole ring, followed by functional
group manipulation. A common and effective strategy involves the synthesis of an ester
precursor, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which is subsequently reduced to
the target alcohol.

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-
carboxylate

This precursor can be synthesized via a [3+2] cycloaddition reaction. A detailed experimental
protocol is provided below, based on established methods for similar isoxazole formations.

Experimental Protocol:

o Materials: Benzaldehyde oxime, Chloramine-T, Ethyl acetoacetate, Ethanol.
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e Procedure:

o In around-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0
eq) in ethanol.

o Cool the mixture to 10 °C in an ice bath with continuous stirring.

o Slowly add Chloramine-T (1.0 eq) portion-wise to the reaction mixture, maintaining the
temperature at 10 °C.

o Continue stirring at 10 °C for approximately 6 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

o Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

o The resulting solid residue is then recrystallized from hot ethanol to yield pure ethyl 5-
methyl-3-phenylisoxazole-4-carboxylate.

Reduction to (5-methyl-3-phenyl-4-isoxazolyl)methanol

The ester precursor is then reduced to the primary alcohol using a suitable reducing agent,
such as lithium aluminum hydride (LiAIHa4).

Experimental Protocol:

o Materials: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, Lithium aluminum hydride
(LiAIH4), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (dilute), Ethyl
acetate, Anhydrous sodium sulfate.

e Procedure:

o In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux
condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous
diethyl ether or THF under an inert atmosphere.

o Dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in anhydrous diethyl
ether or THF and add it dropwise to the LiAlH4 suspension at 0 °C.
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o After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4
hours, or until the reaction is complete as monitored by TLC.

o Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15%
sodium hydroxide solution, and then again with water.

o Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
o Combine the organic filtrates and dry over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to yield crude (5-methyl-3-phenyl-4-
isoxazolyl)methanol.

o The crude product can be purified by column chromatography on silica gel using a mixture
of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol:

Step 1: Isoxazole Ring Formation Step 2: Reduction

Chloramine-T

Benzaldehyde Oxime + [3+2] Cycloaddition
Ethyl Acetoacetate (Ethanol, 10°C)

LiAIH4
[
| (Anhychous EtherTHE) (5-methyl-3-phenyl-4-isoxazolyhmethanol ‘

Ethyl 5-methyl-3-pt I 4 ‘ ‘Elhyl 5. hyl- i 4 |

Click to download full resolution via product page
Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol.

Spectroscopic Characterization

While specific, published spectroscopic data for (5-methyl-3-phenyl-4-isoxazolyl)methanol is
limited, the expected spectral characteristics can be predicted based on its structure and data
from analogous compounds.
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Table 2: Predicted Spectroscopic Data for (5-methyl-3-phenyl-4-isoxazolyl)methanol

Technique

Expected Peaks/Signals

1H NMR

0 ~7.3-7.8 ppm (m, 5H, Phenyl-H), 6 ~4.5-4.8
ppm (s, 2H, -CH20H), d ~3.5-4.0 ppm (br s, 1H,
-OH), 6 ~2.4 ppm (s, 3H, -CHs)

13C NMR

0 ~160-170 ppm (isoxazole C), 6 ~125-135 ppm
(phenyl C), & ~55-65 ppm (-CH20H), & ~10-15
ppm (-CHs)

FT-IR (cm™1)

~3300-3400 (O-H stretch, broad), ~3050-3100
(Aromatic C-H stretch), ~2850-2950 (Aliphatic
C-H stretch), ~1600 (C=N stretch), ~1450-1500

(C=C stretch, aromatic)

Mass Spec (m/z)

Expected [M]+ at 189.08, with fragmentation
patterns corresponding to the loss of the
methanol group and cleavage of the isoxazole

ring.

Biological Activity and Potential Mechanism of

Action

Derivatives of the isoxazole scaffold are well-documented for a wide range of biological

activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] A significant

body of research points towards the inhibition of cyclooxygenase (COX) enzymes as a primary

mechanism of action for many diarylisoxazole compounds.

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they

catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory

mediators.[5][6][7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic

effects by inhibiting these enzymes. Given its structural similarity to known COX inhibitors, it is

plausible that (5-methyl-3-phenyl-4-isoxazolyl)methanol may also exhibit inhibitory activity

against COX enzymes.
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Putative inhibition of the COX pathway.

While direct experimental evidence for (5-methyl-3-phenyl-4-isoxazolyl)methanol is pending,
studies on structurally related 5-methyl-3-phenylisoxazole derivatives have demonstrated
significant COX-2 inhibitory activity, with some compounds exhibiting ICso values in the
nanomolar range, comparable to the selective COX-2 inhibitor Celecoxib.

Table 3: COX Inhibitory Activity of Selected Isoxazole Derivatives

Selectivity Index

Compound COX-1ICso (pM) COX-2 ICso (pM)

(COX-1/COX-2)
Celecoxib 15 0.04 375
Valdecoxib 150 0.005 30000

3-(5-chlorofuran-2-
yl)-5-methyl-4- 19 >50 <0.38

phenylisoxazole

Data compiled from various sources for comparative purposes.

Conclusion

(5-methyl-3-phenyl-4-isoxazolyl)methanol represents a promising chemical entity with a high
potential for further investigation in drug discovery and development. Its straightforward
synthesis from readily available starting materials and the established biological significance of
the isoxazole scaffold make it an attractive target for medicinal chemists. Future research
should focus on the definitive spectroscopic characterization of this compound, along with
comprehensive in vitro and in vivo studies to elucidate its specific biological targets and
mechanisms of action, particularly its potential as a selective COX-2 inhibitor. This detailed
technical guide serves as a foundational resource to stimulate and support these future
research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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